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Safety Profile of Avutometinib + Defactinib

Adverse Event (AE)
Incidence
(Grade ≥3)

Clinical Management & Notes

Increased Creatine
Phosphokinase (CPK)

24% [1] [2] A characteristic laboratory finding with this
combination; managed with dose holds/reductions [2].

Diarrhea 8% [1] [2]

Anemia 5% [1]

Any AE leading to
discontinuation

10% [1] [2] The majority of AEs were mild to moderate and
manageable with supportive care and dose

modifications [2] [3].

Experimental Protocol & Patient Context

To contextualize the safety data, below is the key methodology from the RAMP 201 trial that defined the

regimen's safety profile [2].
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RAMP 201 Trial Design (Phase 2)
Patient Population
Recurrent LGSOC

≥1 prior line of therapy
Measurable disease

Key Stratification Factor
KRAS mutation status

Go-Forward Regimen
Avutometinib 3.2 mg twice weekly

+
Defactinib 200 mg twice daily

3 weeks on / 1 week off

Primary Endpoint
Objective Response Rate (ORR)

by Blinded Independent Central Review

Safety Assessment
NCI CTCAE v5.0

Click to download full resolution via product page

Trial Design & Key Methodology [1] [2]:

Study Type: Phase II, open-label, adaptive design.
Patient Population: 115 patients with recurrent, measurable low-grade serous ovarian cancer

(LGSOC) after at least one prior line of platinum-based chemotherapy. Patients were heavily pre-
treated, with a median of 3 prior lines of therapy (range 1-9) [1] [2].

Dosing Schedule: The recommended regimen was avutometinib 3.2 mg orally twice weekly plus
defactinib 200 mg orally twice daily, on a 3-weeks-on, 1-week-off schedule [2].

Safety Assessments: Adverse events were collected and graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0 or higher
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[2]. Prophylactic medications for rash were used during the first two cycles [2].

Mechanism of Action and Rationale for Combination

The combination's mechanism and safety profile are linked to its unique dual-pathway inhibition, as

illustrated below.
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Avutometinib is a first-in-class RAF/MEK clamp. It inhibits MEK kinase activity while simultaneously

preventing RAF from reactivating MEK, leading to more complete suppression of the MAPK pathway
compared to standard MEK inhibitors [2] [3].
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This potent MAPK pathway inhibition triggers a compensatory activation of Focal Adhesion
Kinase (FAK) as a resistance mechanism [2].
Defactinib, a FAK inhibitor, is added to block this adaptive resistance. Preclinical models show that

the combination results in greater tumor growth inhibition than either agent alone [2].

Comparison with Other Targeted Therapies

While head-to-head trials are lacking, the efficacy of avutometinib and defactinib can be contextually

compared with other therapies used in recurrent LGSOC.

Therapy /
Trial

Mechanism of
Action

Objective Response Rate
(ORR)

Discontinuation Due to
AEs

| Avutometinib + Defactinib (RAMP 201, recurrent LGSOC) | RAF/MEK clamp + FAK inhibitor | 31%

(Total) 44% (KRAS mutant) [1] [4] | 10% [1] [2] | | Binimetinib (MILO/ENGOT-ov11, recurrent LGSOC) |

MEK inhibitor | 16% (vs. 13% for chemo) [2] | 34% (vs. 5% for chemo) [2] | | Trametinib (Recurrent

LGSOC) | MEK inhibitor | 26% (vs. 6% for chemo/other) [2] | Not specified in source, but noted that ~1/3 of

patients discontinued due to toxicity [2] |

Implications for Research and Development

For researchers, the key takeaways are:

Unique Safety Profile: The avutometinib and defactinib combination has a distinct and
manageable safety profile, characterized by a high incidence of CPK elevation but a lower rate of
treatment discontinuation (10%) compared to historical MEK inhibitor monotherapies [1] [2].
Proof of Concept for Vertical Inhibition: The combination successfully demonstrates that vertical
inhibition of the MAPK pathway (RAF/MEK) combined with blocking adaptive resistance (FAK)
is a viable strategy to enhance efficacy and potentially improve treatment durability [2] [5].

Ongoing Research: A confirmatory Phase 3 trial (RAMP 301, NCT06072781) is currently enrolling,
comparing the combination against standard of care (chemotherapy or hormonal therapy) for

recurrent LGSOC [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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